molecular formula C21H16ClN3O3S2 B276225 3-amino-6-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one

3-amino-6-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B276225
M. Wt: 458 g/mol
InChI Key: MLLGPPSNVHNNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-6-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained attention in the scientific community due to its potential use in various applications.

Mechanism of Action

The mechanism of action of 3-amino-6-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are necessary for the growth and survival of cancer cells and microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 3-amino-6-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has minimal toxicity in normal cells and tissues. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of microorganisms.

Advantages and Limitations for Lab Experiments

One advantage of using 3-amino-6-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its potential as a novel anticancer and antimicrobial agent. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for the study of 3-amino-6-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one. One direction is to further investigate its mechanism of action to optimize its use in experiments. Another direction is to study its potential use in combination with other anticancer and antimicrobial agents to enhance its efficacy. Additionally, its potential use in other applications, such as in the treatment of inflammatory diseases, should be explored.

Synthesis Methods

The synthesis of 3-amino-6-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one involves the reaction of 4-chlorobenzaldehyde, 2-acetylthiophene, and 3-methoxybenzyl mercaptan in the presence of ammonium acetate and acetic acid. The reaction is carried out at a temperature of 120°C for several hours. The resulting product is then purified through recrystallization.

Scientific Research Applications

3-amino-6-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has been found to have potential use in various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been studied for its antimicrobial properties and has shown activity against various bacteria and fungi.

properties

Molecular Formula

C21H16ClN3O3S2

Molecular Weight

458 g/mol

IUPAC Name

3-amino-6-(4-chlorophenyl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C21H16ClN3O3S2/c1-28-15-4-2-3-13(9-15)17(26)11-29-21-24-16-10-18(12-5-7-14(22)8-6-12)30-19(16)20(27)25(21)23/h2-10H,11,23H2,1H3

InChI Key

MLLGPPSNVHNNMH-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)CSC2=NC3=C(C(=O)N2N)SC(=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2=NC3=C(C(=O)N2N)SC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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